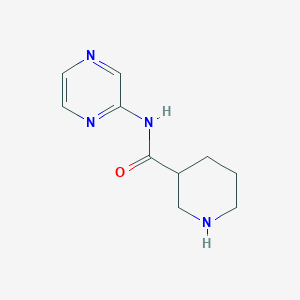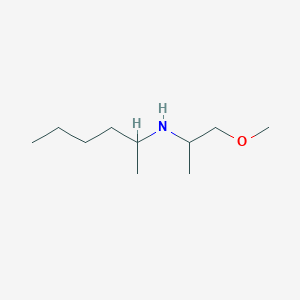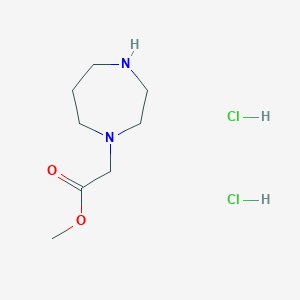![molecular formula C9H11BN2O6 B1461715 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid CAS No. 871332-84-2](/img/structure/B1461715.png)
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid
Übersicht
Beschreibung
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid (MMCNPBA) is an organic compound that has been used in a variety of scientific and biomedical research applications. This compound is a member of the boronic acid family, which are compounds that contain a boron atom with a vacant coordination site. This particular compound has been studied for its potential use in a variety of laboratory experiments and applications, including its ability to act as a catalyst in the synthesis of other compounds, its ability to act as a chelating agent, and its potential use as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
Fructose Reduction in Food Matrices : Boronic acids, including derivatives such as 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, have been studied for their potential in the specific reduction of fructose in food matrices like fruit juice. These acids can form esters with diol structures, which is the basis for their application in this context (Pietsch & Richter, 2016).
Synthesis of Substituted Benzo[b]thiophenes : This compound has been utilized in the synthesis of substituted benzo[b]thiophenes, which are important in various chemical syntheses. The process involves the cyclization of thiophenyl-acetals and ketones using specific conditions (Pié & Marnett, 1988).
Preparation of Carbazomycin B : In the synthesis of carbazomycin B, a compound with potential medicinal properties, derivatives of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid play a crucial role. The synthesis involves multiple steps including iodination, acetylation, and reduction (Crich & Rumthao, 2004).
Drug Delivery Systems : Boronic acid derivatives, such as 3-carboxy-5-nitrophenylboronic acid, a similar compound, are being explored for their potential in drug delivery systems. Their pH-sensitive properties make them suitable for targeted drug release in specific environments (Zhao et al., 2014).
Detection of Saccharides : Modified phenylboronic acids, including derivatives like 3-nitrophenylboronic acid, have been employed in the detection of saccharides using techniques like reactive desorption electrospray ionization (DESI). These compounds enhance the sensitivity and selectivity of the detection process (Zhang & Chen, 2010).
Capillary Electrophoresis of Polyols : 3-Nitrophenylboronic acid, a related compound, has been used in capillary electrophoresis for the separation and detection of polyols. This method leverages the dynamic complexation of neutral polyols during electromigration for their resolution and detection (Fei & Britz‐McKibbin, 2010).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the reaction of an organic group with palladium, resulting in the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound plays a crucial role in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid’s action would largely depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, its action facilitates the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
[3-[methoxy(methyl)carbamoyl]-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O6/c1-11(18-2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGIEMNJBJFOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657439 | |
| Record name | {3-[Methoxy(methyl)carbamoyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid | |
CAS RN |
871332-84-2 | |
| Record name | B-[3-[(Methoxymethylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[Methoxy(methyl)carbamoyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)





![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)
![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)
